

"2-tert-Butoxyethanol CAS number and molecular structure"

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Compound of Interest

Compound Name: **2-tert-Butoxyethanol**

Cat. No.: **B042023**

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An In-depth Technical Guide to **2-tert-Butoxyethanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-tert-butoxyethanol**, a significant chemical compound with diverse applications. This document outlines its fundamental chemical and physical properties, synthesis protocols, and potential applications, with a particular focus on its relevance to the scientific and drug development sectors.

Chemical Identity and Molecular Structure

2-tert-Butoxyethanol, also known as ethylene glycol mono-tert-butyl ether, is an organic compound valued for its solvent properties.

- CAS Number: 7580-85-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₆H₁₄O₂[\[1\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: 2-[(2-methylpropan-2-yl)oxy]ethanol[\[3\]](#)
- Synonyms: 2-(tert-Butoxy)ethan-1-ol, Ethylene glycol tert-butyl ether, t-Butyl cellosolve[\[2\]](#)[\[4\]](#)
- Molecular Weight: 118.17 g/mol [\[3\]](#)[\[5\]](#)
- Canonical SMILES: CC(C)(C)OCO[\[4\]](#)

Physicochemical Properties

A summary of the key quantitative data for **2-tert-butoxyethanol** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Density	0.9±0.1 g/cm ³	[1]
Boiling Point	144.0±8.0 °C at 760 mmHg	[1]
Flash Point	47.3±7.7 °C	[1]
Vapor Pressure	2.1±0.6 mmHg at 25°C	[1]
Refractive Index	1.417	[1]
LogP	0.43	[1]

Synthesis of 2-tert-Butoxyethanol: An Experimental Protocol

The industrial synthesis of **2-tert-butoxyethanol** is typically achieved through the reaction of tert-butanol with ethylene oxide. The following is a generalized experimental protocol for this synthesis.

Objective: To synthesize **2-tert-butoxyethanol** from tert-butanol and ethylene oxide.

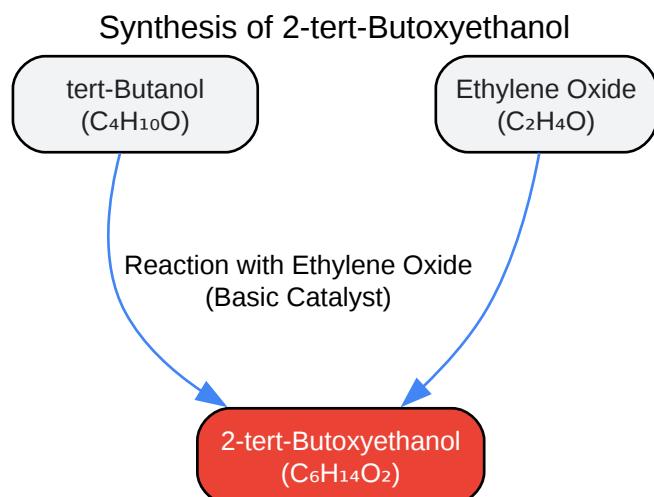
Materials:

- tert-Butanol (CAS: 75-65-0)
- Ethylene oxide (CAS: 75-21-8)
- Basic catalyst (e.g., sodium hydroxide, potassium hydroxide)
- Reaction vessel with temperature and pressure control
- Distillation apparatus

Methodology:

- Catalyst Preparation: A solution of the basic catalyst in excess tert-butanol is prepared in the reaction vessel.
- Reaction Initiation: Ethylene oxide is slowly introduced into the heated and pressurized reaction vessel containing the tert-butanol and catalyst solution. The reaction is exothermic and requires careful temperature control.
- Reaction Progression: The mixture is stirred continuously under controlled temperature and pressure to ensure complete reaction. The progress of the reaction can be monitored by analyzing aliquots using gas chromatography (GC).
- Catalyst Neutralization: Upon completion of the reaction, the basic catalyst is neutralized with an appropriate acid (e.g., sulfuric acid, phosphoric acid).
- Purification: The resulting mixture is subjected to fractional distillation to separate the desired **2-tert-butoxyethanol** from unreacted tert-butanol, catalyst residues, and any byproducts (such as diethylene glycol mono-tert-butyl ether).
- Product Characterization: The purity of the final product is confirmed using analytical techniques such as GC, NMR, and IR spectroscopy.

Below is a diagram illustrating the synthesis pathway of **2-tert-butoxyethanol**.



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Caption: Synthesis pathway of **2-tert-butoxyethanol**.

Applications in Research and Drug Development

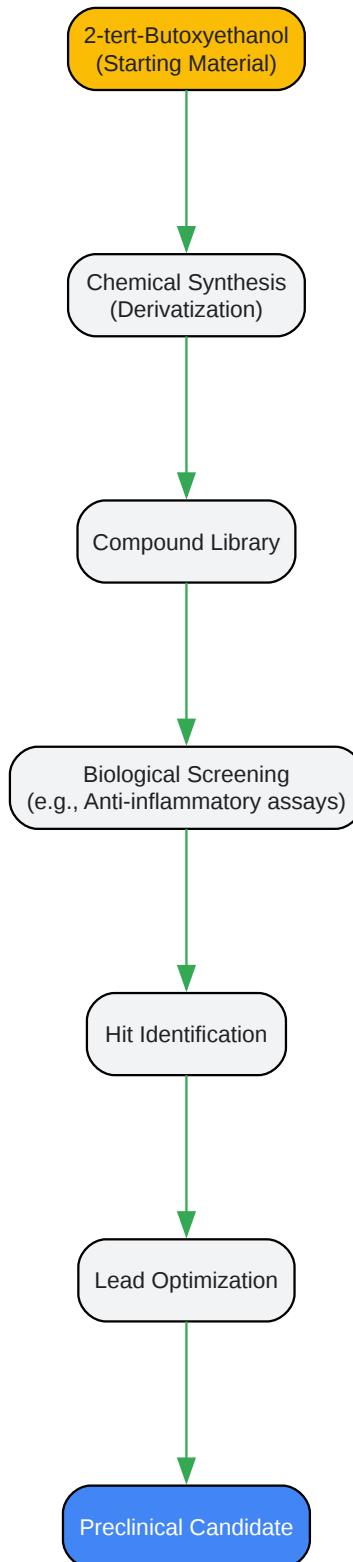
While **2-tert-butoxyethanol** is widely utilized as a solvent in various industrial applications, its structural features also make it a molecule of interest in medicinal chemistry and drug development.

The presence of a sterically hindered tert-butoxy group adjacent to a primary alcohol functionality makes **2-tert-butoxyethanol** a valuable building block in organic synthesis. This structural motif can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability.

In the context of drug discovery, hindered phenols, a class of compounds to which derivatives of **2-tert-butoxyethanol** belong, have demonstrated significant antioxidant and anti-inflammatory properties. The tert-butyl group can provide steric hindrance around the phenolic hydroxyl group, enhancing its stability and tuning its reactivity. This makes **2-tert-butoxyethanol** a potential starting material for the synthesis of novel therapeutic agents targeting diseases associated with oxidative stress and inflammation.

The general workflow for utilizing **2-tert-butoxyethanol** in the development of new chemical entities is depicted in the diagram below.

Drug Development Workflow with 2-tert-Butoxyethanol

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Caption: General workflow for drug development using **2-tert-butoxyethanol**.

Safety and Handling

As with all chemical compounds, proper safety precautions should be observed when handling **2-tert-butoxyethanol**. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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